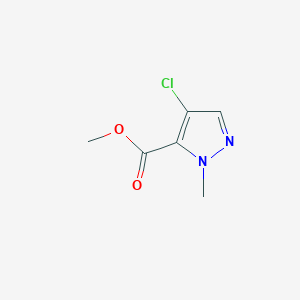

methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a chlorine substituent at position 4, a methyl group at position 1, and a methyl ester moiety at position 3. This compound belongs to the class of heterocyclic carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ester group at position 5 enhances its reactivity, making it a versatile intermediate for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid (4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 84547-83-1) . The chlorine atom at position 4 contributes to its electronic profile, influencing both its physical properties and interactions in biological systems.

Properties

IUPAC Name |

methyl 4-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXUYQKOFMXATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N-Methylation of Pyrazole Intermediate

The process begins with the methylation of 3-methyl-5-pyrazolecarboxylic acid methyl ester using dimethyl carbonate under basic conditions:

Reaction Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100–120°C | 100°C |

| Pressure | 0.5–0.93 MPa | 0.93 MPa |

| Base | Potassium carbonate | 1.1 eq |

| Solvent | Dimethyl carbonate | 3.5 eq |

| Reaction Time | 8–12 hours | 8 hours |

This step produces 1-methyl-3-methyl-5-pyrazolecarboxylic acid methyl ester with 85–92% yield. Excess dimethyl carbonate acts as both reactant and solvent, minimizing byproduct formation.

Step 2: Electrophilic Chlorination

The intermediate undergoes chlorination using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane:

Chlorination Parameters

| Parameter | Range | Optimal Value |

|---|---|---|

| HCl Concentration | 35–40% (w/w) | 37% |

| H₂O₂ Concentration | 30–40% (w/w) | 35% |

| Temperature | 50–70°C | 60°C |

| Molar Ratio (Pyrazole:HCl:H₂O₂) | 1:1–1.5:1.1–1.6 | 1:1.3:1.4 |

| Reaction Time | 5–7 hours | 6 hours |

Post-reaction purification involves sequential washes with sodium sulfite (4–6%), sodium carbonate (4–6%), and water, followed by drying with anhydrous sodium sulfate. This achieves a final purity of 96.9% and yield of 95.2%.

Alternative Synthetic Routes

Cyclocondensation of Hydrazines with β-Ketoesters

A less common approach involves cyclizing methyl hydrazinecarboxylate with β-ketoesters under acidic conditions. For example:

$$

\text{CH₃NHNH₂ + CH₃COCOOR} \xrightarrow{\text{HCl, EtOH}} \text{1-methyl-5-carbomethoxypyrazole}

$$

Chlorination is then performed using iodine monochloride (ICl) in chloroform at 0–25°C, yielding the 4-chloro derivative. While this method avoids high-pressure conditions, it requires stringent temperature control and achieves lower yields (70–75%).

Critical Process Optimization Factors

Solvent Selection

Catalytic Systems

- Base Catalysts : Potassium carbonate is preferred over NaOH or KOH due to reduced saponification of the methyl ester.

- Oxidizing Agents : Hydrogen peroxide ensures selective chlorination at the 4-position without over-oxidizing the pyrazole ring.

Analytical Characterization

| Property | Method | Value |

|---|---|---|

| Purity | HPLC | 96.9% |

| Yield | Gravimetric Analysis | 95.2% |

| Melting Point | DSC | 48–50°C |

| Molecular Weight | MS (ESI+) | 188.61 g/mol |

| Chlorine Content | Elemental Analysis | 18.8% (theor. 18.9%) |

Industrial Scalability Challenges

- Pressure Control : Alkylation at 0.93 MPa necessitates specialized reactors.

- Byproduct Management : Sodium sulfite washes are critical to remove residual peroxides.

- Cost Efficiency : Dimethyl carbonate’s high boiling point (90°C) increases energy consumption during solvent recovery.

Emerging Methodologies

Recent advances include microwave-assisted chlorination (30 minutes at 100°C) and enzymatic methylation using SAM-dependent methyltransferases, though these remain experimental.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole oxides or reduced to form pyrazole derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.

Major Products Formed

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Hydrolysis: Formation of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 174.58 g/mol . It is also known by other names, such as 4-chloro-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester .

Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the following applications can be inferred from the provided information on related compounds:

- Synthesis of complex molecules Pyrazole derivatives, including those structurally similar to this compound, are used as building blocks for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Medicinal chemistry Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate exhibits significant biological activity and is valuable in medicinal chemistry. Pyrazole derivatives are known for their interactions with biological targets, such as enzymes and receptors, and can act as inhibitors or modulators in biochemical pathways, potentially leading to therapeutic applications.

- Antimicrobial and anticancer research Structurally related compounds have demonstrated potential antimicrobial and anticancer properties. For example, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has shown the ability to inhibit cell proliferation in breast cancer cell lines.

- Enzyme inhibition Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate has potential as an enzyme inhibitor, suggesting it could lead to significant biological effects and making it a candidate for drug development and biochemical research.

- Agrochemicals These compounds can be utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

- Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 320423-31-2): This compound features a chlorine at position 5 and a methoxyimino group at position 4, contrasting with the target compound’s chlorine at position 4 and ester at position 4. These differences may alter solubility and biological activity .

- However, the absence of a chlorine substituent reduces electron-withdrawing effects, which could influence reactivity in nucleophilic substitution reactions .

Functional Group Comparisons

4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS 84547-83-1) :

The carboxylic acid derivative of the target compound lacks the methyl ester, resulting in higher polarity and lower solubility in organic solvents. This compound is likely to participate in stronger hydrogen-bonding interactions, as evidenced by its use in crystallographic studies involving weak C–H···O interactions .- Such structural features are absent in the target compound, which prioritizes simplicity and ease of synthesis .

Physicochemical Properties

Biological Activity

Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H7ClN2O2

- Molecular Weight : 176.58 g/mol

- CAS Number : 129560-00-5

- Physical State : Solid

- Melting Point : Approximately 150 °C

The compound features a pyrazole ring, characterized by two adjacent nitrogen atoms, with a carboxylate group and a chlorine atom at the fourth position. The methyl group at the first position contributes to its unique chemical properties.

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and agriculture. Key activities include:

1. Antifungal Activity

Research indicates that this compound is effective against various fungal pathogens, including:

- Pyricularia oryzae (causing rice blast)

- Rhizoctonia solani (causing root rot)

- Botrytis cinerea (causing gray mold)

The mechanism involves inhibition of key enzymatic processes in these fungi, leading to reduced spore germination and mycelial growth .

2. Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The compound's structure allows it to interact with molecular targets involved in cancer proliferation .

3. Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound can significantly reduce inflammation in animal models. This activity is attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

The biological effects of this compound are largely due to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of various derivatives that modulate cellular processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by chlorination and esterification. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized using DMF-DMA and phenylhydrazine under reflux, with subsequent hydrolysis to the carboxylic acid . Chlorination can be achieved using POCl₃ or other chlorinating agents. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly impact yield, as polar aprotic solvents like DMF enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and packing. For example, weak C–H···O interactions and Cl···N contacts (3.046 Å) were observed in related pyrazole derivatives .

Q. What purification strategies are recommended for isolating high-purity this compound?

- Methodological Answer : Recrystallization from ethanol or ethyl acetate is commonly used. Column chromatography with silica gel and a gradient of hexane/ethyl acetate (7:3 to 1:1) effectively removes byproducts. For thermally stable derivatives, vacuum sublimation may be employed .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this pyrazole derivative in cross-coupling reactions?

- Methodological Answer : The 4-chloro group acts as a leaving site for nucleophilic substitution, while the 1-methyl group sterically hinders electrophilic attack at N1. Computational studies (e.g., DFT) predict electron-withdrawing substituents (e.g., Cl) reduce electron density at C5, favoring SNAr reactions. Experimental validation using Hammett plots or kinetic isotope effects can quantify these effects .

Q. What computational approaches are used to model the compound’s interaction with biological targets or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450, leveraging crystal structures from databases like the PDB .

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.

- Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles, torsion angles) with DFT-optimized structures to identify discrepancies .

- 2D NMR (COSY, NOESY) : Assigns coupling networks and spatial proximities, resolving ambiguities in substituent positioning .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–11) via HPLC, identifying products like 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven degradation, analyzing products via GC-MS .

- Soil Mobility : Batch adsorption tests with varying soil organic matter content quantify Kd (distribution coefficient) .

Tables for Key Data

Table 1 : Selected Spectral Data for this compound Derivatives

| Property | Value/Observation | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, δ ppm) | 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | |

| X-ray Bond Length (C–Cl) | 1.732 Å | |

| IR (C=O stretch) | 1705 cm⁻¹ |

Table 2 : Synthetic Yield Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ↑ Yield by 15% |

| Solvent (Polarity) | DMF > THF > Toluene | DMF: 78% yield |

| Catalyst (K₂CO₃ vs. NaH) | K₂CO₃ | 85% vs. 62% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.